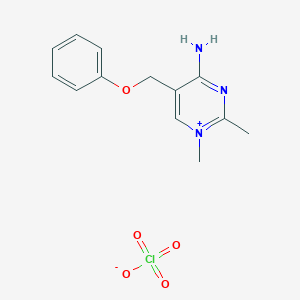
4-Mino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Mino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate is a chemical compound with the molecular formula C₁₃H₁₆ClN₃O₅. It is a derivative of pyrimidin-1-ium, featuring a phenoxymethyl group at the 5-position and a methyl group at the 1- and 2-positions of the pyrimidin ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Mino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidin-1-ium derivative and phenol derivatives.
Reaction Conditions: The reaction is usually carried out under acidic conditions, often using a strong acid like hydrochloric acid or perchloric acid to facilitate the formation of the pyrimidin-1-ium ion.
Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Mino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Substitution reactions at the pyrimidin-1-ium ring can introduce different functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Depending on the oxidizing agent, products can include carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduced derivatives may include amines or alcohols.
Substitution Products: Substitution reactions can yield compounds with different substituents on the pyrimidin-1-ium ring.
Scientific Research Applications
4-Mino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.
Industry: It can be utilized in the production of materials, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Mino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1,2-Dimethyl-5-(phenoxymethyl)pyrimidin-1-ium-4-amine: This compound is structurally similar but lacks the amino group at the 4-position.
4-Amino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium: Another closely related compound with a similar structure but different substituents.
Uniqueness: 4-Mino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate is unique due to its specific combination of functional groups and its perchlorate counterion, which can influence its reactivity and applications.
Properties
IUPAC Name |
1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium-4-amine;perchlorate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClHO4/c1-10-15-13(14)11(8-16(10)2)9-17-12-6-4-3-5-7-12;2-1(3,4)5/h3-8,14H,9H2,1-2H3;(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXPRPLSYDNOBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C(=N1)N)COC2=CC=CC=C2)C.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
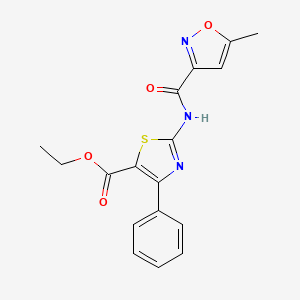
![Tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2619574.png)
![N-[(6-Ethoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2619575.png)
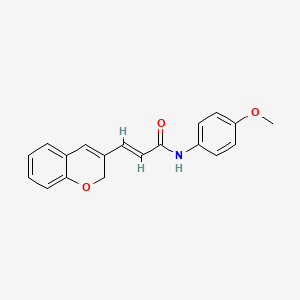
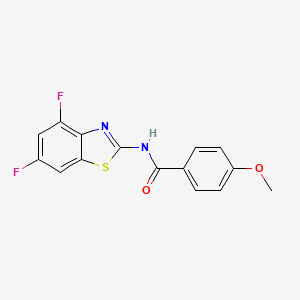
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2619579.png)
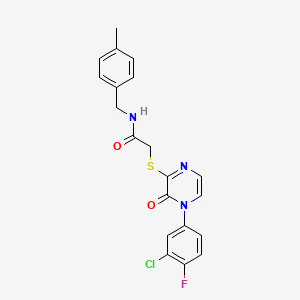

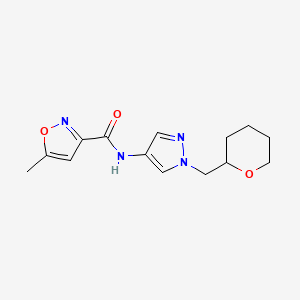
![Ethyl 6-chloro-4-[(4-chloro-3-nitrophenyl)amino]quinoline-3-carboxylate](/img/structure/B2619587.png)
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2619588.png)
![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2619591.png)
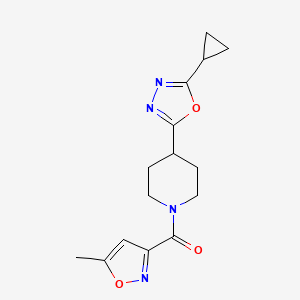
![6-methoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2619593.png)
